Cas no 1044795-04-1 (4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene)

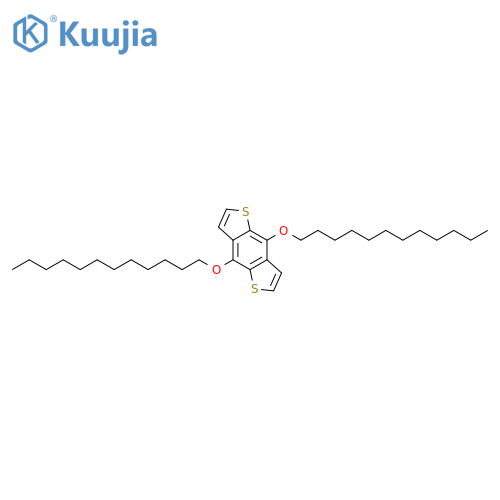

1044795-04-1 structure

商品名:4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene

CAS番号:1044795-04-1

MF:C34H54O2S2

メガワット:558.921368122101

MDL:MFCD31618105

CID:3043657

PubChem ID:354335239

4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene 化学的及び物理的性質

名前と識別子

-

- 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene

- i>:4,5-<i>b'<

- 2,8-bis(dodecyloxy)-4,10-dithiatricyclo[7.3.0.0(3),?]dodeca-1,3(7),5,8,11-pentaene

- T70038

- 4,8-didodecoxythieno[2,3-f][1]benzothiole

- SCHEMBL16292355

- B5454

- MFCD31618105

- 4,8-bis(dodecyloxyl)benzo[1,2-b;4,5-b']dithiophene

- 1044795-04-1

- 4,8-Bis(dodecyloxyl)benzo[1,2-b ;4,5-b' ]dithiophene

- AS-85113

- 4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene

-

- MDL: MFCD31618105

- インチ: InChI=1S/C34H54O2S2/c1-3-5-7-9-11-13-15-17-19-21-25-35-31-29-23-27-38-34(29)32(30-24-28-37-33(30)31)36-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26H2,1-2H3

- InChIKey: BTJLOVWGQDIVHY-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCCCCCC

計算された属性

- せいみつぶんしりょう: 558.35652331g/mol

- どういたいしつりょう: 558.35652331g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 38

- 回転可能化学結合数: 24

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.9Ų

- 疎水性パラメータ計算基準値(XlogP): 15.1

じっけんとくせい

- 最大波長(λmax): 350(CHCl3)(lit.)

4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5454-1g |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | 98.0%(LC) | 1g |

¥2950.0 | 2022-06-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5454-200MG |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | >98.0%(HPLC) | 200mg |

¥510.00 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5454-200mg |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | 98.0%(LC) | 200mg |

¥690.0 | 2023-09-01 | |

| A2B Chem LLC | AE28591-200mg |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | >98.0%(HPLC) | 200mg |

$137.00 | 2024-04-20 | |

| 1PlusChem | 1P0097BJ-200mg |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | >98.0%(HPLC) | 200mg |

$182.00 | 2023-12-26 | |

| Ambeed | A1154374-100mg |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | 97% | 100mg |

$59.0 | 2024-06-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269244-1g |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | 98% | 1g |

¥4729.00 | 2023-11-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5454-200mg |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | 98.0%(LC) | 200mg |

¥690.0 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269244-200mg |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene |

1044795-04-1 | 98% | 200mg |

¥1138.00 | 2023-11-22 | |

| abcr | AB549765-1g |

4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene; . |

1044795-04-1 | 1g |

€642.20 | 2025-02-20 |

4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

1044795-04-1 (4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene) 関連製品

- 157047-98-8(Benzomalvin C)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1044795-04-1)4,8-Bis(dodecyloxy)benzo1,2-b:4,5-b'dithiophene

清らかである:99%

はかる:1g

価格 ($):400.0